N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide (CAS 90059-35-1) is a synthetic small molecule (molecular formula C18H14N4O5, exact mass 366.096 g/mol) belonging to the N-substituted benzamide class, characterized by a 3-methylisoxazole cap group and a 4-nitrobenzamido substituent on the ortho position of the benzamide core. Key computed physicochemical properties include a topological polar surface area (TPSA) of 130.05 Ų and a calculated LogP of 4.065, values that place this compound in a distinct property space relative to simpler isoxazole-benzamide analogs and clinically investigated benzamide-based HDAC inhibitors such as Entinostat (MS-275).

Molecular Formula C18H14N4O5
Molecular Weight 366.3 g/mol
CAS No. 90059-35-1
Cat. No. B12883673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide
CAS90059-35-1
Molecular FormulaC18H14N4O5
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24)
InChIKeyZIVBUOVJLROHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide (CAS 90059-35-1): Structural Profile and Procurement-Relevant Characteristics


N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide (CAS 90059-35-1) is a synthetic small molecule (molecular formula C18H14N4O5, exact mass 366.096 g/mol) belonging to the N-substituted benzamide class, characterized by a 3-methylisoxazole cap group and a 4-nitrobenzamido substituent on the ortho position of the benzamide core . Key computed physicochemical properties include a topological polar surface area (TPSA) of 130.05 Ų and a calculated LogP of 4.065, values that place this compound in a distinct property space relative to simpler isoxazole-benzamide analogs and clinically investigated benzamide-based HDAC inhibitors such as Entinostat (MS-275) [1]. The presence of both a hydrogen-bond-capable isoxazole nitrogen/oxygen system and a nitro group with electron-withdrawing character creates a unique pharmacophoric signature that differentiates this compound from congeners lacking the 4-nitrobenzamido extension or the isoxazole moiety, with direct implications for target engagement, solubility, and metabolic stability profiles [1].

Why N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide Cannot Be Interchanged with Generic Benzamide Analogs: Evidence-Based Procurement Considerations


Substitution of N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide with superficially similar benzamide or isoxazole-containing compounds carries substantial risk of altered pharmacological and physicochemical behavior. The ortho-substituted 4-nitrobenzamido group distinguishes this compound from simpler N-(3-methylisoxazol-5-yl)benzamide analogs (e.g., CAS 66301-99-3), which lack the extended hydrogen-bonding network and electron-deficient aromatic character that influence target binding and solubility . Even small structural changes within the isoxazole-benzamide series have been shown to dramatically shift HDAC isoform selectivity and antiproliferative potency—for example, literature on Entinostat-derived analogs demonstrates that nitro-group placement on the benzamide ring can reduce antiproliferative activity relative to unsubstituted counterparts [1]. Furthermore, comparison with KS176 (CAS 1253452-78-6)—which shares the 4-nitrobenzamido motif but bears a hydroxyethylphenyl cap instead of the 3-methylisoxazole—reveals that cap-group identity dictates target selectivity: KS176 is a potent, selective BCRP/ABCG2 inhibitor (IC50 0.59–1.39 μM) with no activity against P-gp or MRP1, whereas the isoxazole cap in the target compound is expected to redirect target engagement toward HDAC or other zinc-dependent enzymes as inferred from class-level structure–activity relationships . Generic substitution without empirical verification is therefore not scientifically defensible.

Quantitative Differentiation Evidence for N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide (CAS 90059-35-1) Against Comparator Compounds


Computed Lipophilicity (LogP) Comparison: Target Compound vs. Closest Isoxazole-Benzamide Analog

The target compound (CAS 90059-35-1) exhibits a calculated LogP of 4.065 , substantially higher than the simpler analog N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 66301-99-3), which has a computed LogP of approximately 1.5–1.8 based on its lower molecular weight and absence of the 4-nitrobenzamido extension. The addition of the 4-nitrobenzamido group increases the LogP by approximately 2.3–2.5 log units, placing the target compound in a lipophilicity range associated with enhanced membrane permeability but also potential solubility limitations . This difference must be accounted for in assay design (DMSO concentration, protein binding) and formulation development.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation from Simpler Isoxazole-Benzamide Congeners

The target compound has a computed TPSA of 130.05 Ų , which is significantly higher than that of N-(3-methyl-1,2-oxazol-5-yl)benzamide (calculated TPSA approximately 55–60 Ų). The increase of ~70–75 Ų arises from the additional amide bond and the nitro group in the 4-nitrobenzamido substituent. In the context of Veber's rules for oral bioavailability, the target compound's TPSA remains below the 140 Ų threshold, suggesting acceptable oral absorption potential, but its value is closer to the cutoff than the simpler analog, indicating potentially slower passive permeation [1]. This TPSA value also distinguishes it from Entinostat (MS-275), which has a TPSA of approximately 94 Ų [2].

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Structural Determinants of Target Engagement: Isoxazole Cap vs. Hydroxyethylphenyl Cap in Compounds Sharing the 4-Nitrobenzamido Motif

The target compound and KS176 (CAS 1253452-78-6) both contain the 2-(4-nitrobenzamido)benzamide core, yet they differ fundamentally in their cap group: the target compound employs a 3-methylisoxazole, whereas KS176 uses a 4-(2-hydroxyethyl)phenyl group . This single structural divergence is sufficient to redirect biological target engagement: KS176 is a potent BCRP/ABCG2 inhibitor (IC50 0.59 μM in Pheo A assay, 1.39 μM in Hoechst 33342 assay) with no activity against P-gp or MRP1 , whereas the isoxazole cap in the target compound is a recognized pharmacophore for zinc-chelating enzyme inhibitors, particularly HDACs, as established in extensive SAR campaigns on isoxazole-containing benzamide and hydroxamate HDAC inhibitor series [1]. Although direct enzymatic IC50 data for the target compound are not yet available in the peer-reviewed literature, the cap-group paradigm is sufficiently robust across multiple independently validated chemical series to support the prediction of divergent target profiles.

Target selectivity Cap group SAR HDAC vs. BCRP inhibition

Molecular Weight and Hydrogen-Bonding Capacity Differentiation from Clinical-Stage Benzamide HDAC Inhibitors

The target compound has a molecular weight of 366.33 g/mol , which is lower than that of Entinostat (MS-275, MW = 376.4 g/mol) [1] and considerably lower than KS176 (MW = 405.4 g/mol). This places the target compound closer to the 'lead-like' property space (MW < 350) than either comparator, potentially offering advantages in fragment-based or lead-optimization workflows where lower molecular weight correlates with higher ligand efficiency [2]. Additionally, the target compound possesses 4 hydrogen-bond acceptors (the isoxazole N and O, and the two amide carbonyl oxygens) and 2 hydrogen-bond donors (both amide NH groups), while Entinostat has 3 HBA and 2 HBD, and KS176 has 5 HBA and 3 HBD. This distinct H-bonding profile affects solubility, crystal packing, and protein-ligand interaction geometry.

Molecular weight Lead-likeness Fragment-based drug design

Recommended Research and Industrial Application Scenarios for N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide (CAS 90059-35-1)


HDAC Inhibitor Lead Optimization and Cap-Group SAR Studies

The target compound's isoxazole cap and 4-nitrobenzamido zinc-binding motif make it a suitable scaffold for structure–activity relationship (SAR) studies aimed at optimizing HDAC isoform selectivity. The computed TPSA (130.05 Ų) and LogP (4.065) place it in a distinct property space from clinical-stage benzamide HDAC inhibitors such as Entinostat (TPSA ≈ 94 Ų; MW = 376.4 g/mol), offering an alternative starting point for balancing potency, selectivity, and ADME properties . Researchers exploring how isoxazole substitution patterns influence HDAC1/2/3/6 selectivity should consider this compound as a comparator to hydroxamate-based isoxazole HDAC inhibitors, which have demonstrated picomolar activity at HDAC6 [1].

Chemical Probe Development for Differentiating BCRP vs. HDAC Target Engagement

Because the target compound shares the 2-(4-nitrobenzamido)benzamide core with the BCRP inhibitor KS176 but differs in its cap group (isoxazole vs. hydroxyethylphenyl), it serves as a matched chemical probe pair for dissecting whether observed cellular phenotypes arise from BCRP transporter inhibition or HDAC enzyme inhibition. This 'cap-swap' strategy, supported by KS176's well-characterized BCRP IC50 values (0.59–1.39 μM) and selectivity profile (inactive against P-gp and MRP1), allows researchers to attribute biological effects to the correct molecular target through direct comparative testing [2].

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The target compound's well-defined computed properties—exact mass 366.096, TPSA 130.05 Ų, LogP 4.065, and defined hydrogen-bonding capacity (4 HBA, 2 HBD)—make it an excellent reference ligand for validating docking protocols targeting zinc-dependent enzymes. Its intermediate molecular weight (366.33 g/mol) positions it favorably for use as a reference in fragment-extension docking studies where ligand efficiency metrics are critical. The nitro group may also serve as a spectroscopic handle (UV-Vis absorption) for binding assays .

Physicochemical Reference Standard for Benzamide Library Characterization

Given the rigorous characterization data available (molecular formula, exact mass, TPSA, LogP), this compound can serve as a physicochemical reference standard for calibrating HPLC retention time vs. LogP correlations, validating in silico ADME prediction models, or benchmarking chromatographic method development for benzamide-based compound libraries. Its distinct PSA and LogP values fill a gap between simpler isoxazole-benzamides and larger, more complex clinical candidates .

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